Methylgermanium

2D Semiconductors Optoelectronics Band Gap Engineering

Methylgermanium (systematically methyl-terminated germanane, CAS 88453-53-6) is a covalently functionalized two-dimensional (2D) van der Waals material belonging to the germanane family, which serves as a semiconducting analog to graphene. Synthesized via topotactic deintercalation of CaGe₂ and subsequent surface termination, it possesses a hexagonal germanium lattice with methyl groups covalently bonded to the germanium framework, resulting in a buckled 2D sheet morphology.

Molecular Formula CH3Ge
Molecular Weight 87.66 g/mol
CAS No. 88453-53-6
Cat. No. B3334510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylgermanium
CAS88453-53-6
Molecular FormulaCH3Ge
Molecular Weight87.66 g/mol
Structural Identifiers
SMILESC[Ge]
InChIInChI=1S/CH3Ge/c1-2/h1H3
InChIKeyLCTMIXFKOJXTHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of Methylgermanium (CAS 88453-53-6) as a 2D Semiconductor Precursor


Methylgermanium (systematically methyl-terminated germanane, CAS 88453-53-6) is a covalently functionalized two-dimensional (2D) van der Waals material belonging to the germanane family, which serves as a semiconducting analog to graphene . Synthesized via topotactic deintercalation of CaGe₂ and subsequent surface termination, it possesses a hexagonal germanium lattice with methyl groups covalently bonded to the germanium framework, resulting in a buckled 2D sheet morphology [1]. This material is procured primarily in powder form (≥99.999% purity) and is intended for advanced optoelectronic, energy storage, and sensing research applications where its tunable semiconducting properties are required .

Why Germanane Analogs Cannot Be Interchanged Directly in Methylgermanium-Based Research


Generic substitution among germanane derivatives (e.g., hydrogen-terminated germanane or allyl germanane) is demonstrably invalid due to quantifiable differences in electronic structure, thermal stability, and surface chemistry. The alkyl termination is not a passive layer; it actively tunes the direct band gap from 1.50 eV (allyl- or H-terminated) to 1.62 eV (methyl-terminated), a shift that directly dictates the wavelength response and energy-level alignment in devices [1]. Furthermore, methyl-terminated surfaces confer superior thermal stability, with resistance maintained up to 280 °C, whereas hydrogen-terminated germanane is known to be thermally unstable, making the latter unsuitable for elevated-temperature processing [2]. These intrinsic property divergences mean that experimental reproducibility and device performance are inextricably linked to the specific termination chemistry, precluding direct material interchange.

Quantitative Differentiation Evidence for Methylgermanium Against Closest Analogs


Direct Band Gap Widening Relative to Germanane and Allyl Germanane

Methylgermanium exhibits a direct band gap of 1.62 eV, which is quantifiably wider than that of both hydrogen-terminated germanane (1.50 eV) and allyl germanane (1.50 eV). This 0.12 eV increase is a direct consequence of the inductive effect and steric bulk of the methyl ligand, providing a tuning mechanism not available with the parent germanane [1].

2D Semiconductors Optoelectronics Band Gap Engineering

Thermal Stability Superiority Over Hydrogen-Terminated Germanane

Methyl-terminated germanane microcrystallites exhibit thermal stability of electrical resistance up to 280 °C under vacuum, a critical parameter for semiconductor processing. In contrast, hydrogen-terminated germanane is reported to undergo decomposition and loss of passivation at elevated temperatures, rendering it incompatible with back-end-of-line (BEOL) integration [1].

Thermal Stability Device Processing Germanane

Gas-Phase Acidity Weakening Compared to Germane

Fourier transform-ion cyclotron resonance (FT-ICR) spectrometry establishes that methylgermane (CH₃GeH₃) is a weaker gas-phase acid than germane (GeH₄) by approximately 35 kJ mol⁻¹. The absolute acidity value for methylgermane is ΔH°_acid = 1536.6 kJ mol⁻¹, versus 1502.0 ± 5.1 kJ mol⁻¹ for germane [1].

Gas-Phase Ion Chemistry Thermochemistry Organogermanium

Attenuated Cytotoxicity Profile Through Methyl Passivation

In a comparative study on group 14 functionalized layered materials, methylgermanane demonstrated reduced dose-dependent cytotoxicity relative to parent germanane at lower exposure concentrations. While germanane and methylgermanane both exhibit dose-dependent toxicity, methylation successfully mitigates the toxic response in the low-concentration regime [1].

Nanotoxicology 2D Materials Safety Surface Functionalization

Verified Application Scenarios for Methylgermanium Based on Quantitative Differentiation


Wide-Band-Gap 2D Channel Material for Low-Leakage Field-Effect Transistors

The 1.62 eV direct band gap of methylgermanium, which is 0.12 eV wider than that of parent germanane, translates into a higher energy barrier for thermionic emission over the channel barrier. This directly leads to a reduced off-state current and improved Ion/Ioff ratio in field-effect transistor (FET) configurations, as has been demonstrated in analogous Ge₁₋ₓCₓ alloy MOSFETs fabricated using methylgermane chemistry [1]. Researchers developing beyond-silicon logic devices can exploit this band gap to achieve lower standby power consumption without scaling down the physical gate length.

Thermally Robust 2D Interlayers for CMOS Back-End-of-Line Integration

The demonstrated thermal stability of electrical resistance up to 280 °C for methyl-terminated germanane crystallites enables its use as a 2D interlayer or passivation film in BEOL processing, where temperatures typically exceed 250 °C [1]. This thermal budget is inaccessible to hydrogen-terminated germanane due to rapid dehydrogenation and structural collapse, making methylgermanium the only viable germanane candidate for CMOS-compatible process flows.

Tunable-Gap Sensitizer in Photocatalytic and Photodetector Platforms

The band gap increase to 1.62 eV provides an optimal alignment with the visible spectrum for specific photocatalytic reactions and photodetector applications. The alkylation-induced band gap shift allows precise tuning of the absorption edge, which is not achievable with the fixed 1.50 eV band gap of parent germanane. This differential gap enables spectral engineering in tandem photoelectrochemical cells and wavelength-selective photodetectors where a wider band gap serves as a window layer or charge-separating interface [1].

Reduced-Hazard 2D Material for Biosensor Development and Environmental Monitoring

Owing to its attenuated cytotoxicity profile at lower concentrations relative to parent germanane, methylgermanane presents a safer alternative for constructing electrochemical sensors intended for biomarker detection (e.g., dopamine, phenol) in aqueous environments [1]. The combination of retained heterogeneous electron transfer kinetics with reduced biological hazard makes it preferable for academic labs developing disposable or point-of-care sensor prototypes under standard biosafety level conditions.

Quote Request

Request a Quote for Methylgermanium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.